9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Overview
Description
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that features a fused pyrroloquinoline structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable in both simulated gastric fluid and simulated intestinal fluid, indicating its potential for oral administration . Its degradation products and their effects on cellular function need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in vivo studies have demonstrated that this compound can inhibit parasite burden in infected mice at specific dosages . The threshold effects and toxicities at higher doses need to be carefully evaluated to determine the safe and effective dosage range.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step procedures. One common method involves the cyclization of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the parasite’s death.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar core structure but lacks the methyl group at the 9-position.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These derivatives have various substituents on the nitrogen atom, which can alter their biological activity.
Uniqueness
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one is unique due to the presence of the methyl group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets, making it a valuable compound for drug development.
Properties
IUPAC Name |
9-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFFCOIZNPHSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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